1,3-Dithiole-2-thione, 4,5-bis(hexylthio)-

Hydrophobicity Lipophilicity Biphasic reaction design

4,5-Bis(hexylthio)-1,3-dithiole-2-thione (CAS 149468-17-7) is a sulfur-rich heterocyclic compound belonging to the 1,3-dithiole-2-thione family, bearing two n-hexylthio substituents at the 4- and 5-positions of the dithiole ring. With molecular formula C₁₅H₂₆S₅ and a molecular weight of 366.69 g/mol, it is a key S-alkylated derivative of the widely studied 1,3-dithiole-2-thione-4,5-dithiolate (dmit) ligand system.

Molecular Formula C15H26S5
Molecular Weight 366.7 g/mol
CAS No. 149468-17-7
Cat. No. B3032363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dithiole-2-thione, 4,5-bis(hexylthio)-
CAS149468-17-7
Molecular FormulaC15H26S5
Molecular Weight366.7 g/mol
Structural Identifiers
SMILESCCCCCCSC1=C(SC(=S)S1)SCCCCCC
InChIInChI=1S/C15H26S5/c1-3-5-7-9-11-17-13-14(20-15(16)19-13)18-12-10-8-6-4-2/h3-12H2,1-2H3
InChIKeyYOJJMSTTXDSWNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Bis(hexylthio)-1,3-dithiole-2-thione (CAS 149468-17-7): Core Properties and TTF Precursor Role


4,5-Bis(hexylthio)-1,3-dithiole-2-thione (CAS 149468-17-7) is a sulfur-rich heterocyclic compound belonging to the 1,3-dithiole-2-thione family, bearing two n-hexylthio substituents at the 4- and 5-positions of the dithiole ring [1]. With molecular formula C₁₅H₂₆S₅ and a molecular weight of 366.69 g/mol, it is a key S-alkylated derivative of the widely studied 1,3-dithiole-2-thione-4,5-dithiolate (dmit) ligand system . This compound class serves as a critical synthetic intermediate in the preparation of tetrathiafulvalene (TTF) π-electron donors—molecules foundational to organic conductors, superconductors, and molecular electronics [2]. The hexylthio substitution pattern imparts a computed XLogP of 8.1, reflecting pronounced hydrophobic character that distinguishes it from shorter-chain homologs [1].

Why Alkyl Chain Length in 4,5-Bis(alkylthio)-1,3-dithiole-2-thiones Cannot Be Assumed Interchangeable in Procurement


The 4,5-bis(alkylthio)-1,3-dithiole-2-thione scaffold is not a single commodity where any alkyl chain length yields equivalent downstream performance. The n-alkyl substituents govern multiple physicochemical properties—hydrophobicity (XLogP spanning ~3.4 to >10 across the methyl-to-octadecyl series), phase behavior, solubility in organic media, and crystal packing—each of which directly impacts the processability and electronic properties of the derived TTF donors and metal-dithiolene complexes [1][2] Substituting the hexylthio variant with a methylthio, ethylthio, or butylthio analog without experimental validation risks altering reaction partitioning, intermediate solubility, or the solid-state morphology of the final functional material. The hexyl chain length occupies a specific performance window where sufficient organic solubility is achieved without the crystallization-inhibiting or excessive hydrophobic aggregation observed at chain lengths beyond C8 [3].

Quantitative Differentiation Evidence: 4,5-Bis(hexylthio)-1,3-dithiole-2-thione vs. Closest In-Class Analogs


XLogP Hydrophobicity: Hexylthio Occupies the Critical 8.1 Partition Window Distinct from Shorter-Chain Homologs

The 4,5-bis(hexylthio) derivative exhibits a computed XLogP of 8.1 [1], substantially higher than the methylthio (XLogP 3.4) [2], ethylthio (XLogP 4.2) , and butylthio (XLogP 5.9) analogs. This ~4.7 log unit difference versus the methyl analog corresponds to approximately a 50,000-fold greater partitioning into an organic phase under equilibrium conditions. For phase-transfer protocols or biphasic syntheses where the dithiole-thione must be retained in the organic layer, the hexylthio derivative offers quantitative organic-phase retention that the methyl, ethyl, and butyl variants cannot match.

Hydrophobicity Lipophilicity Biphasic reaction design

Thermal Phase Transition Multiplicity: Hexylthio Gold(III)-Dithiolene Complexes Exhibit Unique Multi-Phasic Behavior Absent in the Pentylthio Analog

In a direct comparative study of unsymmetrical gold(III)-dithiolene complexes bearing TTF skeletons, the hexylthio-substituted complex [AuC6] exhibited three distinct physical states: a crystalline phase at 25 °C, melting at 148 °C, followed by growth of a second crystalline phase above 148 °C with slow crystallization kinetics, and final conversion to an isotropic liquid at 200 °C [1]. In contrast, the pentylthio-substituted complex [AuC5] displayed only a simple, irreversible phase transition at 198 °C between crystalline and isotropic phases. Both complexes exhibit identical intramolecular ligand-to-ligand charge transfer absorption at ~508 nm and adopt one-dimensional columnar structures with head-to-tail molecular arrangements.

Molecular materials Phase transitions Gold-dithiolene complexes

Melting Point and Physical Form: Hexylthio Derivative Exists as a Low-Melting Solid or Oil, Enabling Solvent-Free Handling Protocols Inaccessible to the Crystalline Methyl Analog

The 4,5-bis(methylthio) analog is a crystalline solid with a well-defined melting point of 101–104 °C (lit. 102 °C) and a relatively high density of 1.53 g/cm³ [1]. In contrast, no melting point is reported for the 4,5-bis(hexylthio) derivative in authoritative databases—it is consistently listed as a liquid or low-melting waxy solid requiring storage at room temperature [2], with a substantially lower predicted density of 1.17 ± 0.1 g/cm³ . This physical form divergence fundamentally alters how the two compounds are weighed, transferred, and formulated.

Physical form Formulation Storage stability

Photovoltaic Ternary Blend Additive Performance: Hexylthio-DTF Oligomers Boost PCE by 76% Over Baseline P3HT/PCBM Devices

Conjugated oligomers incorporating the 4,5-bis(hexylthio)-1,3-dithiole-2-ylidene (DTF) unit as the electron-rich donor, copolymerized with benzothiadiazole acceptors, were evaluated as ternary blend additives in P3HT/PCBM bulk heterojunction solar cells [1]. The DTF-containing oligomer PTBT at 5 wt% loading elevated the power conversion efficiency (PCE) to 1.78%, compared to 1.01% for the pristine P3HT/PCBM baseline—a relative improvement of 76%. At 2 wt% loading, the charge-carrier mobility increased from 2.01 × 10⁻⁴ to 4.59 × 10⁻⁴ cm² V⁻¹ s⁻¹ (2.28-fold enhancement). The effect was attributed to improved intermolecular interaction and increased open-circuit voltage mediated by the hexylthio-substituted DTF moiety.

Organic photovoltaics Ternary blend Charge-carrier mobility

Crystal Packing Crossover at n=6 in TTCn-TTF Donors: Hexylthio Substitution Defines the Boundary Between Two Distinct Molecular Packing Motifs

Systematic crystallographic studies of the tetrakis(alkylthio)tetrathiafulvalene (TTCn-TTF) series—which derive directly from the corresponding 4,5-bis(alkylthio)-1,3-dithiole-2-thione precursors via phosphite-mediated coupling—reveal that n=6 (hexyl) represents a critical structural crossover point [1][2]. For n=3–6 (Part I), the crystal structures display one characteristic packing arrangement, while for n=7–11 (Part II), two distinct crystal forms (Form I and Form II) emerge due to differences in alkyl chain organization. The hexylthio precursor (n=6) is therefore the longest chain length that still yields the simpler single-phase packing behavior, making it the preferred choice when predictable crystal engineering is required without the polymorphism complications of longer-chain homologs.

Crystal engineering TTF donors Solid-state packing

Synthetic Yield and Byproduct Profile: DMIT Alkylation with 1-Bromohexane Proceeds via the Established High-Yield Route Common to the Bis(alkylthio) Series but Carries Chain-Length-Dependent Purification Considerations

The alkylation of (Et₄N)₂[Zn(DMIT)₂] with alkyl halides is generally reported to produce 4,5-bis(alkylthio)-1,3-dithiole-2-thiones in very high yields [1]. However, the same study identified a previously unrecognized class of byproducts—bis(2-alkylthio-1,3-dithiol-1-ium-4,5-dithiolato)zinc compounds—formed via competing alkylation at the less nucleophilic thione sulfur. The relative proportion of this byproduct may vary with alkyl halide reactivity and steric profile. The hexyl chain, being of intermediate steric demand between ethyl and octadecyl, is expected to balance reaction rate against byproduct formation, though head-to-head yield data comparing alkyl chain lengths have not been published in a single systematic study.

Synthetic efficiency Alkylation DMIT chemistry

Evidence-Anchored Application Scenarios for 4,5-Bis(hexylthio)-1,3-dithiole-2-thione (CAS 149468-17-7)


Multi-Stable Molecular Thermal Switching Materials Based on Hexylthio-Substituted Gold(III)-Dithiolene Complexes

The Arata et al. (2023) demonstration of multi-phasic thermal behavior exclusive to the hexylthio-substituted gold(III)-dithiolene complex [1] positions 4,5-bis(hexylthio)-1,3-dithiole-2-thione as the requisite precursor for developing molecular thermal switches, multi-stable memory elements, or thermochromic sensors. The reversible inter-crystalline phase transition (crystalline I → melt at 148 °C → crystalline II → isotropic at 200 °C) cannot be replicated using the pentylthio analog, which undergoes a single irreversible melting event. Researchers targeting stimuli-responsive molecular materials with hysteretic thermal response must specify the hexylthio precursor.

Solution-Processed Organic Photovoltaic Ternary Blend Optimization Using DTF-Based Oligomers

Yang et al. (2014) demonstrated that DTF-benzothiadiazole copolymers incorporating the 4,5-bis(hexylthio)-1,3-dithiole-2-ylidene unit increase P3HT/PCBM device PCE from 1.01% to 1.78% (76% relative gain) and double charge-carrier mobility at merely 2–5 wt% additive loading [2]. The hexylthio substitution provides sufficient solubility for solution blending without macrophase separation. For OPV research groups optimizing ternary blend morphology, the hexylthio-substituted dithiole-thione monomer is the only alkyl-chain variant with published device performance data in this specific architecture, making it the evidence-supported procurement choice.

TTF Donor Synthesis Targeting Monomorphic Crystal Packing with Maximal Organic Solubility

The crystallographic phase diagram of TTCn-TTF donors establishes n=6 as the longest alkyl chain that retains monomorphic (single-phase) crystal packing [3][4]. For labs preparing conducting charge-transfer salts where polymorphic variability would confound structure-property correlations, the hexylthio precursor offers the optimal trade-off: sufficient chain length to impart organic solvent solubility for crystal growth, yet short enough to avoid the Form I/Form II dimorphism that appears at n≥7. This scenario applies directly to crystal engineering of organic metals, superconductors, and field-effect transistor materials derived from TTF cores.

Biphasic and Phase-Transfer Synthetic Protocols Requiring Quantitative Organic-Phase Retention of the Dithiole-Thione Intermediate

With an XLogP of 8.1—approximately 50,000-fold more lipophilic than the methylthio analog (XLogP 3.4) [5]—4,5-bis(hexylthio)-1,3-dithiole-2-thione is the appropriate choice for synthetic routes employing aqueous-organic biphasic conditions where the dithiole-thione intermediate must be quantitatively retained in the organic layer (e.g., TTF-forming phosphite coupling with aqueous workup, or phase-transfer-catalyzed further S-functionalization). The methyl, ethyl, and even butyl analogs exhibit progressively greater aqueous partitioning, risking yield loss and emulsion formation during extractive workup.

Quote Request

Request a Quote for 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.